

An In-depth Technical Guide to 2-Methoxy-4propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-propylphenol-d3

Cat. No.: B12362684

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-4-propylphenol-d3**, a deuterated stable isotope-labeled analog of 2-Methoxy-4-propylphenol. While specific experimental data for the deuterated form is limited in publicly available literature, this guide extrapolates its primary application as an internal standard in quantitative analytical methods by detailing the properties and biological relevance of its non-deuterated counterpart.

Core Concepts

2-Methoxy-4-propylphenol-d3 is a synthetic compound where three hydrogen atoms in the 2-Methoxy-4-propylphenol molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.

Data Presentation

The following table summarizes the known physicochemical properties of the non-deuterated form, 2-Methoxy-4-propylphenol. These properties are expected to be very similar for the deuterated analog.



Property	Value	Reference
Synonyms	4-Propylguaiacol, Dihydroeugenol	[1][2][3]
CAS Number	2785-87-7	[1][2][3]
Molecular Formula	C10H14O2	[1][3]
Molecular Weight	166.22 g/mol	[1][3]
Appearance	Colorless liquid	[3]
Boiling Point	125-126 °C at 14 mmHg	[1]
Density	1.038 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.522	[1]
Purity	≥99%	[1]

Experimental Protocols

The primary application of **2-Methoxy-4-propylphenol-d3** is as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its use in LC-MS/MS and GC-MS analysis.

Protocol 1: Quantification of 2-Methoxy-4-propylphenol in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the analysis of 2-Methoxy-4-propylphenol in a biological matrix (e.g., plasma, urine) using an LC-MS/MS system with **2-Methoxy-4-propylphenol-d3** as an internal standard.

- 1. Materials and Reagents:
- · 2-Methoxy-4-propylphenol (analyte) standard
- 2-Methoxy-4-propylphenol-d3 (internal standard)
- Acetonitrile (ACN), LC-MS grade



- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system
- 2. Standard Solution Preparation:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Methoxy-4-propylphenol in ACN.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Methoxy-4-propylphenol-d3 in ACN.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with ACN:water (50:50, v/v).
- Internal Standard Spiking Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of the biological sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 μL of the internal standard spiking solution.
- Vortex for 10 seconds.
- Add 300 μL of cold ACN to precipitate proteins.
- Vortex vigorously for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Determine the optimal precursor and product ions for both 2-Methoxy-4propylphenol and 2-Methoxy-4-propylphenol-d3.
- 5. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.



 Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Analysis of Volatile 2-Methoxy-4propylphenol in Environmental Samples using GC-MS

This protocol describes a general method for the quantification of 2-Methoxy-4-propylphenol in an environmental sample (e.g., water) using GC-MS with **2-Methoxy-4-propylphenol-d3** as an internal standard.

- 1. Materials and Reagents:
- · 2-Methoxy-4-propylphenol (analyte) standard
- 2-Methoxy-4-propylphenol-d3 (internal standard)
- Methanol, GC grade
- · Dichloromethane (DCM), GC grade
- · Anhydrous sodium sulfate
- Environmental water sample
- Separatory funnel
- Rotary evaporator
- GC-MS system
- 2. Standard Solution Preparation:
- Prepare stock and working solutions of the analyte and internal standard in methanol as described in the LC-MS/MS protocol.
- 3. Sample Preparation (Liquid-Liquid Extraction):



- To a 100 mL water sample in a separatory funnel, add a known amount of the 2-Methoxy-4-propylphenol-d3 internal standard spiking solution.
- Add 50 mL of DCM and shake vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction with a fresh 50 mL portion of DCM.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator.
- 4. GC-MS Conditions:
- Gas Chromatography:
 - Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm)
 - Inlet Temperature: 250°C
 - Oven Program: A temperature gradient to separate the analyte (e.g., start at 60°C, ramp to 280°C)
 - Carrier Gas: Helium at a constant flow rate
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.
- 5. Data Analysis:
- Integrate the peak areas of the selected ions for the analyte and the internal standard.
- Calculate the peak area ratio.

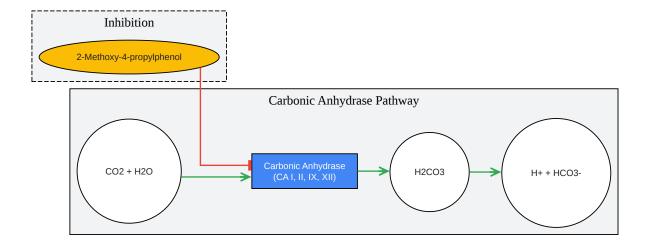


• Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

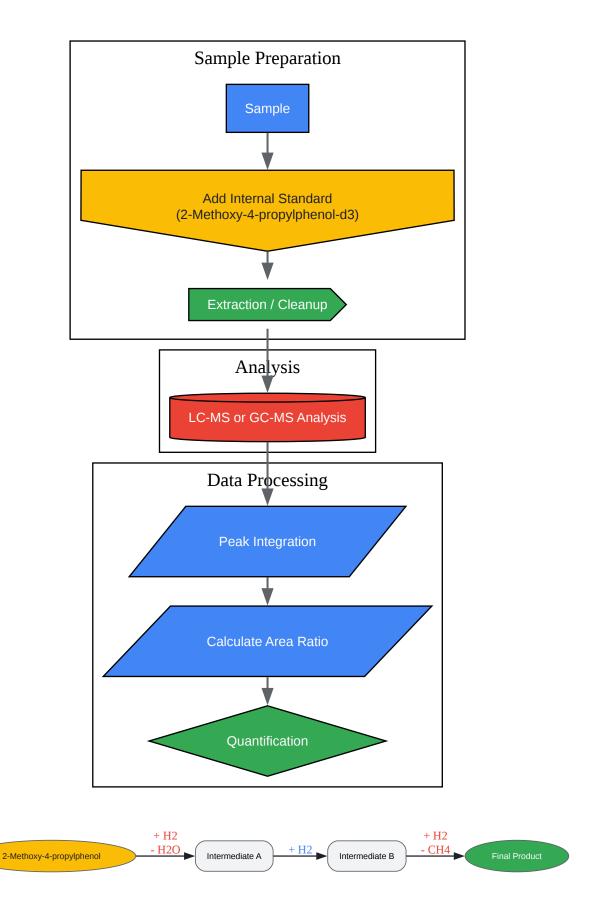
Mandatory Visualization Signaling Pathway

2-Methoxy-4-propylphenol has been identified as an inhibitor of human carbonic anhydrase isoenzymes 1, 2, 9, and 12.[4] Carbonic anhydrases are involved in various physiological processes, including pH regulation and respiration.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methoxy-4-propylphenol = 99, FG 2785-87-7 [sigmaaldrich.com]
- 2. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methoxy-4-propylphenol | Carbonic anhydrase inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-4-propylphenol-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362684#what-is-2-methoxy-4-propylphenol-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com